![molecular formula C10H10BrNO3 B1386899 (6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid CAS No. 1171632-22-6](/img/structure/B1386899.png)
(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Overview
Description
“(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid” is a chemical compound . It is also known as 6-Bromo-2H-1,4-benzoxazin-3(4H)-one . This compound is used as a building block in the construction of pyrimidinyl substituted benzoxazinones, small molecule rennin inhibitors .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 6,8-Dibromo-(4H)-3,1-benzoxazinone was synthesized and allowed to react with some nitrogen nucleophiles to afford 3-substituted-4(3H)-quinazolinones .Molecular Structure Analysis
The molecular formula of “(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid” is C8H6BrNO2 . The structure of this compound includes a benzoxazinone ring, which is a type of heterocyclic compound .Chemical Reactions Analysis
Benzoxazinones are known to react with various reagents. For example, 6,8-Dibromo-(4H)-3,1-benzoxazinone was allowed to react with nitrogen nucleophiles to afford 3-substituted-4(3H)-quinazolinones . Another interesting transformation occurred when benzoxazinone was treated with malononitrile in the presence of sodium ethoxide to give a quinoline derivative .Scientific Research Applications
Small Molecule Rennin Inhibitors
This compound serves as a building block in the construction of pyrimidinyl substituted benzoxazinones, which are small molecule rennin inhibitors. These inhibitors can be used in the treatment of hypertension by preventing the conversion of angiotensinogen to angiotensin I .
Catalyst for Synthesis
It has been used as a catalyst in the synthesis of various derivatives such as 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives under aqueous media .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that indole derivatives, which share a similar structure, interact with their targets causing various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Similar indole derivatives have shown various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
properties
IUPAC Name |
2-(6-bromo-2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-7-1-2-9-8(5-7)12(3-4-15-9)6-10(13)14/h1-2,5H,3-4,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBADPSYLVCVNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1CC(=O)O)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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